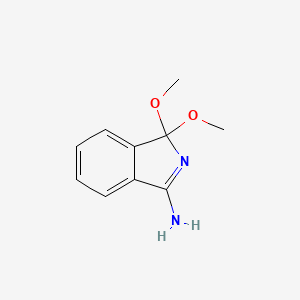
Dimethyl 2-(3-oxobutyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(3-oxobutyl)propanedioate: is an organic compound with the molecular formula C9H14O5. It is a derivative of propanedioic acid, featuring a 3-oxobutyl group and two methyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2-(3-oxobutyl)propanedioate can be synthesized through esterification reactions involving propanedioic acid and appropriate alcohols under acidic conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Dimethyl 2-(3-oxobutyl)propanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is used in the synthesis of biologically active molecules and as a probe to investigate biochemical processes .
Medicine: It is explored as a scaffold for designing new pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also employed as a plasticizer and stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 3-oxobutyl group can interact with enzymes and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Propanedioic acid, dimethyl ester: Lacks the 3-oxobutyl group, resulting in different chemical properties and reactivity.
Propanedioic acid, (3-oxobutyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups, leading to variations in physical and chemical properties.
Uniqueness: Dimethyl 2-(3-oxobutyl)propanedioate is unique due to the presence of both the 3-oxobutyl group and the dimethyl ester groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
dimethyl 2-(3-oxobutyl)propanedioate |
InChI |
InChI=1S/C9H14O5/c1-6(10)4-5-7(8(11)13-2)9(12)14-3/h7H,4-5H2,1-3H3 |
Clave InChI |
MDZCTQLQMJZNCH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-[2-(piperidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B8762440.png)











![6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B8762534.png)
